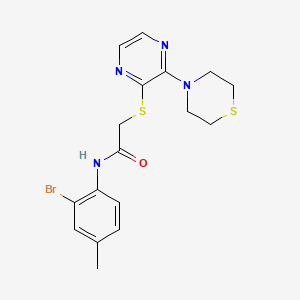
N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, commonly known as BMTA, is a chemical compound that has gained attention in the scientific research community due to its potential application in treating various diseases. BMTA is a thiomorpholine-containing compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, similar in structural motifs to N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activity, demonstrating significant potential due to their supramolecular architectures facilitated by hydrogen bonding interactions (Chkirate et al., 2019).
Antimicrobial Activity
Compounds structurally related to this compound, particularly those incorporating the thiomorpholine moiety, have been synthesized and shown to possess very good antimicrobial activity against various bacteria and fungi. These findings highlight the potential of such compounds in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).
Anticancer and Antimicrobial Evaluation
Further research into compounds with structural similarities, focusing on antimicrobial evaluation and hemolytic activity, has revealed that these compounds exhibit activity against a range of microbial species, with certain derivatives showing less toxicity and potential for further biological screening and application trials (Gul et al., 2017).
Radical Scavenging Activity
Studies on 1-amidoalkyl-2-naphthol derivatives, which share functional group characteristics with the compound , have demonstrated potent free radical scavenging activity. This suggests a potential application in antioxidant research, with mechanisms involving hydrogen atom transfer and sequential proton loss electron transfer (Boudebbous et al., 2021).
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS2/c1-12-2-3-14(13(18)10-12)21-15(23)11-25-17-16(19-4-5-20-17)22-6-8-24-9-7-22/h2-5,10H,6-9,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALXBZFIHLXNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)
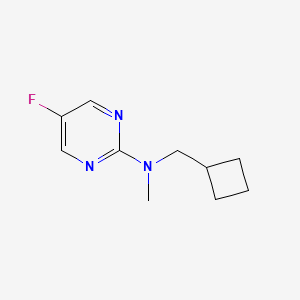
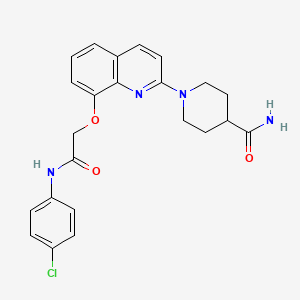
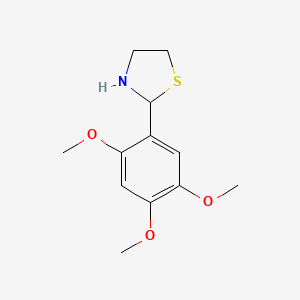

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766800.png)
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/no-structure.png)
![2-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2766807.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)

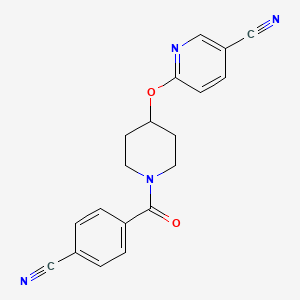
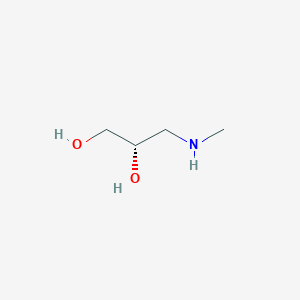
![4-[3-(8-Methyl-1,8-diazaspiro[4.5]decan-1-yl)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2766816.png)
